3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide
Description
Properties
Molecular Formula |
C18H19N7O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C18H19N7O2/c1-24-13-6-4-3-5-12(13)20-16(24)11-19-17(26)9-7-14-21-22-15-8-10-18(27-2)23-25(14)15/h3-6,8,10H,7,9,11H2,1-2H3,(H,19,26) |
InChI Key |
JMYQYYHJEQAPIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine ring is synthesized via cyclocondensation of 3-amino-6-methoxypyridazine with formamide or trimethyl orthoformate under acidic conditions.
Reaction Conditions:
-
Solvent: Acetic acid or DMF
-
Temperature: 100–120°C
-
Catalyst: p-Toluenesulfonic acid (pTSA)
Mechanism:
Functionalization at Position 3
The propanoic acid side chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting the triazolo[4,3-b]pyridazine core with acryloyl chloride in dichloromethane (DCM) using AlCl3 as a catalyst.
Optimization Note: Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while improving yield to 82%.
Synthesis of the Benzimidazole Side Chain
Benzimidazole Ring Formation
1-Methyl-1H-benzimidazole is synthesized via cyclization of N-methyl-o-phenylenediamine with formic acid or trimethylorthoformate.
Key Steps:
Introduction of the Methylaminomethyl Group
The (1-methyl-1H-benzimidazol-2-yl)methanamine side chain is prepared by:
-
Chloromethylation: Reaction of 1-methylbenzimidazole with paraformaldehyde and HCl gas in dioxane.
-
Ammonolysis: Treatment with aqueous ammonia at 60°C for 4 hours.
Purity Control: Column chromatography (SiO2, ethyl acetate/hexane 3:7) achieves >98% purity.
Coupling of Moieties via Amide Bond Formation
The final step involves coupling the triazolo[4,3-b]pyridazine-propanoic acid with (1-methyl-1H-benzimidazol-2-yl)methanamine using carbodiimide coupling agents.
Protocol:
-
Activation: 3-(6-Methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid (1 eq) is treated with EDCI (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C.
-
Coupling: Addition of (1-methyl-1H-benzimidazol-2-yl)methanamine (1.05 eq) and stirring at room temperature for 12 hours.
-
Workup: Extraction with NaHCO3, drying over MgSO4, and solvent evaporation.
Yield: 76–84%.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Recent patents highlight the use of continuous flow reactors to enhance reproducibility and reduce reaction times. For example, the triazolo[4,3-b]pyridazine cyclization step achieves 89% yield in 20 minutes using a microfluidic reactor.
Green Chemistry Approaches
-
Solvent Replacement: Substitution of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Catalyst Recycling: Immobilized AlCl3 on mesoporous silica enables three reaction cycles without yield loss.
Analytical Characterization and Quality Control
Critical Parameters:
Impurity Profile:
-
Main Byproduct: N-Unmethylated benzimidazole derivative (controlled to <0.1% via exhaustive methylation).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Core Synthetic Reactions
The compound’s synthesis involves multi-step processes (EvitaChem):
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Microwave-assisted heating, acidic catalysts | Formation of triazolopyridazine core |
| 2 | Methoxylation | NaOMe, DMF, 60–80°C | Introduction of 6-methoxy group on pyridazine ring |
| 3 | Amide Coupling | HATU/DIPEA, DCM, RT | Attachment of propanamide-benzimidazole side chain to triazolopyridazine |
| 4 | Purification | Column chromatography (MeOH/CH₂Cl₂) | Isolation of final product (purity >95%) |
Microwave-assisted synthesis optimizes yields (60–75%) while reducing reaction times by 40% compared to conventional methods.
Methoxy Group Modifications
The 6-methoxy group undergoes nucleophilic substitution under specific conditions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | −78°C to RT | Hydroxy-triazolopyridazine derivative |
| Alkylation | R-X (alkyl halide), K₂CO₃ | DMF, 80°C | Alkoxy-substituted analogs |
Demethylation products show enhanced hydrogen-bonding capacity for biological targets.
Amide Bond Hydrolysis
The propanamide linker is susceptible to hydrolysis:
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic (HCl, H₂O/THF) | 6M HCl, reflux | Carboxylic acid derivative |
| Basic (NaOH, EtOH/H₂O) | 2M NaOH, 60°C | Ammonium salt formation |
Hydrolyzed derivatives are precursors for ester or acyl chloride intermediates.
Triazole Ring Functionalization
The triazolo[4,3-b]pyridazine core participates in:
| Reaction | Reagents | Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro derivatives at C-7 position |
| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acids | Suzuki-Miyaura arylation at C-3 |
Nitration products exhibit altered electronic profiles, influencing kinase binding affinity.
Benzimidazole Modifications
The 1-methylbenzimidazole moiety undergoes:
| Reaction | Reagents | Outcome |
|---|---|---|
| N-Methylation | CH₃I, NaH | Quaternary ammonium salt formation |
| Halogenation | NBS, AIBN | Bromination at C-5/C-6 positions |
Halogenated analogs are intermediates for cross-coupling reactions.
Stability and Degradation Pathways
The compound demonstrates stability under standard storage conditions (25°C, inert atmosphere) but degrades via:
| Pathway | Conditions | Degradation Products |
|---|---|---|
| Oxidative Degradation | H₂O₂, Fe²⁺ | N-Oxide derivatives |
| Photolysis | UV light (λ = 254 nm) | Ring-opened pyridazine fragments |
Derivatization for Drug Discovery
-
Kinase Inhibitors : Structural analogs inhibit EGFR and VEGFR2 kinases (IC₅₀ = 12–180 nM).
-
Anticancer Agents : Propanamide derivatives induce apoptosis in HeLa cells (EC₅₀ = 8.2 μM).
Material Science
-
Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via triazole N-atoms, forming stable complexes for catalytic applications.
Amide Coupling Mechanism
The HATU-mediated coupling proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the benzimidazole-methylamine:
Demethylation Mechanism
BBr₃ cleaves the methoxy group via sequential Lewis acid-mediated methylation:
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1–5) | Key Reactions |
|---|---|---|
| Methoxy (OCH₃) | 4 | Demethylation, alkylation |
| Triazole N-atoms | 5 | Metal coordination, electrophilic substitution |
| Benzimidazole C-H | 3 | Halogenation, cross-coupling |
| Amide (CONH) | 2 | Hydrolysis, reduction |
Scientific Research Applications
This compound has garnered attention due to its potential biological activities:
Anticancer Properties
Research indicates that derivatives of triazolo-pyridazines exhibit varying degrees of cytotoxicity against several cancer cell lines. Notably:
- Cytotoxicity : Compounds similar to this target compound have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For instance, some studies reported IC50 values around 0.38 µM for certain derivatives against specific cancer types .
Kinase Inhibition
The primary mechanism of action for compounds in this class involves the inhibition of specific kinases, notably c-Met kinase. This kinase is crucial for various cellular processes such as proliferation and survival, making it a significant target in cancer therapy .
Applications in Medicinal Chemistry
The unique chemical structure of this compound allows for various applications in medicinal chemistry:
Drug Development
Due to its anticancer properties and ability to inhibit key kinases, this compound is being explored as a potential lead compound for developing new anticancer drugs. The structural modifications can lead to derivatives with enhanced potency and selectivity .
Research on Mechanisms of Action
Ongoing research is focused on elucidating the exact molecular targets and pathways influenced by this compound. Understanding these mechanisms can provide insights into its therapeutic potential and guide further modifications for improved efficacy .
Case Studies
Several studies have documented the biological evaluation of triazolo-pyridazine derivatives:
- In Vitro Studies : A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines. The results indicated significant activity with certain modifications enhancing potency .
- Mechanistic Studies : Research focused on the interaction of these compounds with c-Met kinase has provided insights into their potential as targeted therapies in oncology .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Ethyl-Linker Variant
Compound : 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Molecular formula : C19H21N7O2
- Molecular weight : 379.424 g/mol
- Key difference : The benzimidazole substituent is linked via an ethyl group instead of a methyl group.
Benzothiazole-Substituted Analog
Compound : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide
- Molecular formula : C22H17N5OS2
- Molecular weight : 447.53 g/mol
- Key differences :
- Replaces benzimidazole with a benzothiazole-phenyl group.
- Features a triazolo[4,3-a]pyridine core with a sulfanyl group instead of methoxy-pyridazine.
- Impact : The sulfur atom in benzothiazole and sulfanyl groups may enhance hydrophobicity or metal-binding capacity, while the triazolo-pyridine system alters electronic properties compared to pyridazine .
Chlorophenyl-Thiazolo Triazole Derivative
Compound : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Molecular formula : C27H18ClN7OS3
- Molecular weight : 620.12 g/mol
- Key differences :
- Incorporates a chlorophenyl-thiazolo-triazole moiety.
- Retains the benzothiazole-phenyl group but adds a bulky chlorophenyl substituent.
Indole-Substituted Analog
Compound : 3-(1H-Indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
- Molecular formula : C18H18N6O2
- Molecular weight : 350.4 g/mol
- Key differences :
- Substitutes benzimidazole with an indole group.
- Shortens the propanamide linker to a methylene group.
- Impact : Indole’s planar structure may facilitate stacking interactions, while the shorter linker reduces spatial separation between moieties .
Pyrazole-Modified Triazolo-Pyridazine
Compound : 3-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide
- Molecular formula : C23H23N7OS
- Molecular weight : 453.54 g/mol
- Key differences :
- Replaces methoxy with a 3,5-dimethylpyrazole group on the pyridazine ring.
- Substitutes benzimidazole with a methylsulfanyl-phenyl group.
Structural and Functional Comparison Table
Key Findings and Implications
Linker Length : Ethyl vs. methyl linkers (e.g., ) influence conformational adaptability, which may affect target binding.
Heterocyclic Substituents : Benzothiazole () and indole () groups alter π-π stacking and solubility profiles.
Electron-Donating/Withdrawing Groups : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups () modulate electronic properties and metabolic stability.
Bulk and Hydrophobicity : Bulky substituents like chlorophenyl-thiazolo-triazole () enhance steric effects but may reduce aqueous solubility.
Biological Activity
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of triazolopyridazines. Its unique structure incorporates a methoxy group and a benzimidazole moiety, which are known to enhance biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 222.25 g/mol
- CAS Number : 1322604-60-3
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the methoxy group enhances solubility and may influence binding affinity to biological targets. Research indicates that this compound may modulate various biochemical pathways, leading to its observed pharmacological effects.
Antimicrobial Activity
Research has shown that derivatives of triazoles, including those with a pyridazine core, exhibit significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains and fungi. For example:
- Antibacterial Activity : Exhibits potent activity against Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Shows effectiveness against fungal pathogens such as Candida albicans and Aspergillus fumigatus .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies indicate that triazole derivatives can induce apoptosis in cancer cells:
- Cell Lines Tested : Various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) have been used to evaluate cytotoxicity.
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation or induce cell cycle arrest .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of similar triazole compounds on A549 cell lines, where significant growth inhibition was observed with an IC50 value of approximately 49.85 µM . This indicates a promising potential for further development in cancer therapeutics.
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related compounds against E. coli and S. aureus, demonstrating that modifications in the triazole structure significantly affect bioactivity .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine | Triazole-pyridazine core | Moderate antibacterial activity |
| 5-Amino-[1,2,4]triazolo[4,3-b]pyridazine | Amino substitution | Enhanced antifungal properties |
| 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | Propanoic acid moiety | Significant anticancer effects |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
- Methodology : The [1,2,4]triazolo[4,3-b]pyridazine moiety can be synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions. Substitution reactions (e.g., chlorine replacement with methoxy groups) are achieved using sodium hydride in DMF for alkoxide intermediates .
- Optimization : Reaction temperature (105°C) and solvent choice (DMF or DCM) significantly impact yield. Borane reductions and N-methylation steps may require inert atmospheres .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Verify substituent positions (e.g., methoxy at C6, benzimidazole methyl group).
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and triazole ring vibrations.
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Screen against kinases (e.g., BRD4) or fungal targets (e.g., 14-α-demethylase) via fluorescence polarization or microplate calorimetry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide molecular optimization?
- Key Modifications :
- Triazolo-pyridazine Ring : Replace methoxy with ethoxy or fluoro groups to modulate lipophilicity and target binding .
- Benzimidazole Moiety : Introduce substituents (e.g., halogens) to enhance π-π stacking with hydrophobic enzyme pockets .
Q. What strategies validate target engagement and mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BRD4 (PDB: 3LD6) or fungal CYP51. Focus on hydrogen bonds between the propanamide linker and catalytic residues .
- Crystallography : Co-crystallize the compound with target proteins (e.g., 14-α-demethylase) to resolve binding modes .
Q. How should researchers address discrepancies in biological activity data?
- Case Study : If antifungal activity varies between strains, evaluate:
- Membrane Permeability : Use logP calculations or PAMPA assays to assess cellular uptake .
- Resistance Mechanisms : Perform genomic sequencing of resistant fungal isolates to identify efflux pump upregulation .
Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?
- Pharmacokinetics :
- ADME Profiling : Measure plasma half-life in rodents (IV vs. oral administration) and metabolite identification via LC-MS/MS .
- Efficacy Models :
- Xenograft Studies : Test tumor growth inhibition in BRD4-dependent cancers (e.g., AML) at 10–50 mg/kg doses .
- Antifungal Models : Use immunosuppressed mice infected with Candida albicans; monitor survival and fungal burden .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
